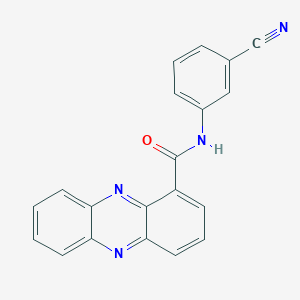

N-(3-cyanophenyl)phenazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-cyanophenyl)phenazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N4O/c21-12-13-5-3-6-14(11-13)22-20(25)15-7-4-10-18-19(15)24-17-9-2-1-8-16(17)23-18/h1-11H,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMJTICUBZSYIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC(=C4)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)phenazine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of phenazine-1-carboxylic acid with 3-aminobenzonitrile under specific conditions. The reaction typically requires a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using engineered strains of Pseudomonas chlororaphis. These strains are optimized for high yield production of phenazine derivatives through metabolic engineering strategies. The fermentation process can be scaled up from shake flasks to bioreactors, with careful optimization of medium composition, pH, and feeding strategies to maximize yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenazine derivatives, while reduction can produce reduced forms with altered electronic properties .

Scientific Research Applications

N-(3-cyanophenyl)phenazine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)phenazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by disrupting cellular processes in target organisms. For example, it inhibits the growth of fungal pathogens by interfering with cell wall synthesis, membrane integrity, and intracellular nutrient balance . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Phenazine-1-carboxamide derivatives vary primarily in the substituents attached to the amide nitrogen. Key analogs include:

Mechanistic Differences

- Toxicity Profile: Unlike PCA, PCN derivatives (including N-(3-cyanophenyl) variant) lack toxicity to C. elegans, suggesting that the amide group mitigates charge-mediated membrane disruption .

- Antifungal Activity: PCN: Inhibits B. cinerea via cell wall degradation (↓ β-1,3-glucanase, ↓ cellulase) and membrane disruption at high concentrations . NNPCN: Causes hyphal deformities and organelle disintegration in R. solani by downregulating glucan catabolism and lipid metabolism genes . N-(3-Cyanophenyl) Derivative: The cyano group may enhance target binding through dipole interactions or hydrogen bonding, though specific data are pending.

Physicochemical and Pharmacokinetic Properties

- Electron Effects : The -CN group’s electron-withdrawing nature may stabilize the amide bond against enzymatic hydrolysis, enhancing metabolic stability .

Table: Comparative Bioactivity Data

Biological Activity

N-(3-cyanophenyl)phenazine-1-carboxamide is a synthetic compound belonging to the phenazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and potential applications in agriculture and medicine.

Overview of Biological Activity

The compound exhibits notable antimicrobial and anticancer properties. Research indicates that it is particularly effective against various fungal pathogens and certain cancer cell lines. Its mode of action is linked to its ability to disrupt cellular processes in target organisms.

Antimicrobial Activity

This compound demonstrates significant antagonistic activity against a range of fungal phytopathogens. It has been shown to inhibit the growth of:

- Fusarium oxysporum

- Rhizoctonia solani

- Fusarium graminearum

These fungi are responsible for various plant diseases, making the compound a valuable candidate for developing biocontrol agents in agriculture . The mechanism of action involves disrupting cell wall synthesis and membrane integrity, leading to compromised cellular function in the pathogens.

Anticancer Activity

In addition to its antifungal properties, this compound exhibits cytotoxic effects against several cancer cell lines, including:

- A549 (lung cancer)

- HeLa (cervical cancer)

- SW480 (colorectal cancer)

Studies show that the compound induces cell death through mechanisms such as apoptosis and cell cycle arrest. Specifically, it has demonstrated an EC50 value indicating potent activity against leukemia cells, significantly lower than that observed in normal cells .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress within cells, leading to damage and subsequent cell death.

- Disruption of Cellular Processes : It interferes with vital cellular functions such as nutrient balance and membrane integrity, which are crucial for pathogen survival.

- Gene Expression Modulation : Research indicates that treatment with the compound leads to upregulation and downregulation of specific genes involved in metabolism and cell wall synthesis in fungi .

Study on Fungal Pathogens

In a controlled study examining the effects of this compound on Rhizoctonia solani, researchers found that treatment resulted in significant morphological changes in fungal hyphae, indicating damage to the cell wall structure. Gene expression analysis revealed upregulation of genes associated with stress response and downregulation of those involved in growth and reproduction .

Anticancer Efficacy

A recent study evaluated the cytotoxicity of this compound on A549 lung cancer cells. The results indicated that at concentrations between 32 µM and 40 µM, there was a marked decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through the mitochondrial pathway, activating caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

Comparative Data Table

| Property | This compound | Other Phenazine Derivatives |

|---|---|---|

| Antifungal Activity | Strong against Fusarium spp., Rhizoctonia | Varies; some show limited activity |

| Anticancer Activity | Effective against A549, HeLa, SW480 | Some derivatives show high potency against leukemia |

| Mechanism | ROS production, membrane disruption | Varies; includes DNA intercalation |

| Gene Regulation | Upregulates stress response genes | Varies; some affect different pathways |

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3-cyanophenyl)phenazine-1-carboxamide, and how can structural purity be validated?

Answer:

The synthesis of phenazine-1-carboxamide derivatives typically involves coupling phenazine-1-carboxylic acid (PCA) with substituted anilines. For the 3-cyanophenyl variant, a two-step approach is recommended:

Activation of PCA : Use dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group under anhydrous conditions (e.g., dichloromethane or DMF).

Coupling with 3-cyanoaniline : React the activated intermediate with 3-cyanoaniline at 0–25°C for 12–24 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Structural validation :

- NMR (¹H/¹³C) to confirm substitution patterns and amide bond formation.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- X-ray crystallography (if crystalline) for absolute configuration determination.

Reference similar protocols for phenazine-1-carboxamide derivatives in .

Basic: What analytical techniques are critical for characterizing the physicochemical properties of this compound?

Answer:

Key techniques include:

- UV-Vis spectroscopy : To assess electronic transitions (λmax ~350–450 nm typical for phenazines).

- HPLC-MS : For purity assessment and degradation profiling (C18 column, acetonitrile/water mobile phase).

- Thermogravimetric analysis (TGA) : To determine thermal stability (decomposition onset >200°C expected).

- LogP measurement : Use reverse-phase HPLC or shake-flask methods to evaluate hydrophobicity, critical for bioavailability studies.

Refer to physicochemical profiling of analogous compounds in .

Advanced: How can researchers elucidate the antifungal mechanism of this compound against plant pathogens?

Answer:

A multi-modal approach is essential:

Morphological analysis : Use scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to observe hyphal deformities (e.g., swelling, cell wall disintegration) .

Transcriptomics : Perform RNA-seq on treated vs. untreated pathogens (e.g., Rhizoctonia solani) to identify differentially expressed genes (DEGs). Enrichment analysis (GO/KEGG) often reveals disruptions in cell wall biosynthesis (e.g., β-1,3-glucanase downregulation) and oxidative stress pathways .

Enzyme assays : Quantify activity of β-1,3-glucanase, malondialdehyde (MDA), and superoxide dismutase (SOD) to confirm oxidative damage and cell wall impairment .

Molecular docking : Use AutoDock Vina to predict binding affinity to targets like NADPH nitrite reductase or ABC transporters .

Advanced: What experimental strategies address contradictions in bioactivity data across different fungal species?

Answer:

Contradictions may arise from species-specific target expression or metabolic resistance. Mitigation strategies include:

- Comparative genomics : Identify conserved vs. divergent targets (e.g., nitrite reductase isoforms) across species.

- Resistance induction assays : Serial passaging under sublethal doses to detect mutations (e.g., efflux pump upregulation).

- Metabolic profiling : LC-MS/MS to detect pathogen-mediated degradation or modification of the compound (e.g., cytochrome P450 activity) .

- Synergy studies : Test combinatorial effects with azoles or strobilurins to overcome resistance .

Advanced: How can biosynthesis pathways be engineered to enhance this compound production in microbial hosts?

Answer:

Optimize production in Pseudomonas spp. via:

Quorum sensing modulation : Overexpress phzI/phzR genes to boost autoinducer (C6-HSL) synthesis, enhancing phenazine operon transcription .

Statistical experimental design : Apply Plackett-Burman or response surface methodology (RSM) to optimize media components (e.g., glycerol, ammonium nitrate) .

CRISPR-Cas9 editing : Knock out competing pathways (e.g., pyocyanin synthesis) to redirect metabolic flux toward carboxamide derivatives .

Fed-batch fermentation : Maintain dissolved oxygen >30% and pH 6.5–7.0 to prolong production phase .

Advanced: What methodologies evaluate the compound’s potential in nanotechnology-driven applications?

Answer:

For functionalized nanomaterials (e.g., antimicrobial coatings):

Nanoparticle synthesis : Use mesoporous silica nanoparticles (MSNs) loaded with the compound via post-synthetic grafting. Characterize with BET (surface area >500 m²/g) and TEM (pore size ~3–5 nm) .

Controlled release studies : Simulate physiological conditions (PBS, pH 7.4) and quantify release kinetics via HPLC.

Biofilm inhibition assays : Use confocal microscopy (SYTO 9/propidium iodide staining) to assess disruption of Pseudomonas aeruginosa or Candida albicans biofilms .

Advanced: How can researchers investigate environmental persistence and microbial degradation of this compound?

Answer:

Enrichment cultures : Isolate soil microbes (e.g., Mycobacterium spp.) capable of using the compound as a carbon source. Monitor degradation via LC-MS .

Genomic sequencing : Identify conserved operons (e.g., pca genes) involved in phenazine catabolism.

Enzyme purification : Express recombinant dioxygenases or hydrolases to characterize degradation pathways (e.g., ring cleavage mechanisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.